N-[(1,4-dioxan-2-yl)methyl]-4-methoxy-N-methyl-1,3-benzothiazol-2-amine
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Overview
Description
N-[(1,4-dioxan-2-yl)methyl]-4-methoxy-N-methyl-1,3-benzothiazol-2-amine is a complex organic compound that features a benzothiazole ring, a dioxane moiety, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,4-dioxan-2-yl)methyl]-4-methoxy-N-methyl-1,3-benzothiazol-2-amine typically involves the reaction of 4-methoxy-N-methyl-1,3-benzothiazol-2-amine with a dioxane derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-[(1,4-dioxan-2-yl)methyl]-4-methoxy-N-methyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxidized derivatives, while reduction could produce different reduced forms of the compound .
Scientific Research Applications
N-[(1,4-dioxan-2-yl)methyl]-4-methoxy-N-methyl-1,3-benzothiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1,4-dioxan-2-yl)methyl]-4-methoxy-N-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,4-dioxan-2-yl)methyl]-N-methylprop-2-enamide
- N-[(1,4-dioxan-2-yl)methyl]ethanamine
- N-{1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-fluorobenzyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide .
Uniqueness
N-[(1,4-dioxan-2-yl)methyl]-4-methoxy-N-methyl-1,3-benzothiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H18N2O3S |
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Molecular Weight |
294.37 g/mol |
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-4-methoxy-N-methyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C14H18N2O3S/c1-16(8-10-9-18-6-7-19-10)14-15-13-11(17-2)4-3-5-12(13)20-14/h3-5,10H,6-9H2,1-2H3 |
InChI Key |
MDNIUODDIPNJRT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1COCCO1)C2=NC3=C(C=CC=C3S2)OC |
Origin of Product |
United States |
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